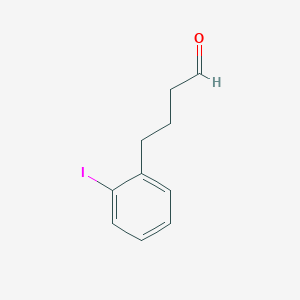

Benzenebutanal, 2-iodo-

Description

BenchChem offers high-quality Benzenebutanal, 2-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenebutanal, 2-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

171734-11-5 |

|---|---|

Molecular Formula |

C10H11IO |

Molecular Weight |

274.10 g/mol |

IUPAC Name |

4-(2-iodophenyl)butanal |

InChI |

InChI=1S/C10H11IO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7-8H,3-4,6H2 |

InChI Key |

QPRUXHUMICWQTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC=O)I |

Origin of Product |

United States |

Contextual Significance of Iodinated Aromatic Aldehydes in Advanced Synthesis

Iodinated aromatic aldehydes are highly valued synthons in organic chemistry due to the orthogonal reactivity of the aldehyde and the carbon-iodine bond. The aldehyde group is a classic electrophilic site, readily participating in a vast array of transformations such as nucleophilic additions, Wittig reactions, and reductive aminations.

The carbon-iodine (C-I) bond, particularly on an aromatic ring, is a key functional group for modern cross-coupling reactions. Aryl iodides are the most reactive of the aryl halides (I > Br > Cl > F) in common palladium-catalyzed reactions like the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The presence of an ortho-iodo substituent, as in Benzenebutanal, 2-iodo-, can introduce unique steric and electronic effects, influencing the regioselectivity and efficiency of these coupling reactions. This bifunctionality allows chemists to perform sequential reactions, first modifying the aldehyde and then using the iodide as a handle for further molecular elaboration, or vice versa.

Overview of Research Trajectories for Aryl Substituted Butanal Derivatives

Aryl-substituted butanal derivatives are a significant class of compounds in organic synthesis and medicinal chemistry. The butanal core, a four-carbon chain with a terminal aldehyde, offers flexibility and a reactive handle for building larger molecular frameworks. When substituted with an aryl group, particularly a phenyl ring, these compounds serve as precursors to a wide range of more complex molecules.

Research involving γ-aryl butanals, such as 4-phenylbutanal (B95494), has been extensive. nist.govnist.gov These structures are often used as starting materials for the synthesis of natural products and pharmacologically active compounds. The aldehyde functionality can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups, while the aromatic ring can be modified through electrophilic substitution or cross-coupling reactions.

The introduction of a halogen, such as iodine, onto the phenyl ring, as seen in 4-(2-iodophenyl)butanal, dramatically expands the synthetic possibilities. nih.govamazonaws.com Research on such compounds often focuses on leveraging the C-I bond for late-stage diversification of molecular scaffolds. For instance, a complex side chain can be built from the butanal portion of the molecule, followed by a final cross-coupling step at the iodinated position to introduce another key fragment. A documented synthesis of 4-(2-iodophenyl)butanal involves a palladium-catalyzed Heck-type reaction between 1,2-diiodobenzene (B1346971) and but-3-en-1-ol, followed by oxidation of the resulting alcohol. nih.gov

Historical Perspectives on Aryl Iodide Chemistry and Carbonyl Functionalization

The utility of Benzenebutanal, 2-iodo- is built upon a rich history of chemical discovery. The functionalization of carbonyls is a cornerstone of organic chemistry, with foundational reactions like the Grignard reaction (discovered in 1900) and the Wittig reaction (1954) revolutionizing the way chemists approach carbon-carbon bond formation at a carbonyl carbon. These methods transformed simple aldehydes and ketones into complex olefinic and alcoholic structures.

Parallel to this, the chemistry of aryl halides has its own deep roots. The Ullmann condensation, first reported by Fritz Ullmann in 1901, was one of the earliest methods for forming carbon-carbon bonds using aryl halides, typically requiring harsh conditions with copper catalysis. For many decades, aryl halides were considered relatively inert compared to their alkyl counterparts.

The landscape of aryl halide chemistry was fundamentally changed with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The work of Heck, Negishi, and Suzuki, recognized with the 2010 Nobel Prize in Chemistry, provided highly efficient and general methods for creating C-C bonds from aryl halides under mild conditions. Aryl iodides, due to their weaker C-I bond, proved to be the most reactive substrates in these transformations, solidifying their role as premier building blocks in modern synthesis and enabling the construction of previously inaccessible molecules.

Chemical Data

Physicochemical Properties of Benzenebutanal, 2-iodo- and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|---|

| Benzenebutanal, 2-iodo- | 4-(2-Iodophenyl)butanal | C₁₀H₁₁IO | 274.10 | 171734-11-5 ambeed.com |

| 4-(2-Iodophenyl)butanoic acid | 4-(2-Iodophenyl)butanoic acid | C₁₀H₁₁IO₂ | 290.10 | 159002-37-6 bldpharm.com |

| 4-(2-Iodophenyl)butan-1-ol | 4-(2-Iodophenyl)butan-1-ol | C₁₀H₁₃IO | 276.11 | Not available, precursor to 27 amazonaws.com |

Spectroscopic Data for 4-(2-iodophenyl)butan-1-ol This table presents the nuclear magnetic resonance (NMR) data for a direct precursor to the title compound.

| Data Type | Values |

|---|---|

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.80 (d, 1H), 7.26 (t, 1H), 7.20 (dd, 1H), 6.87 (td, 1H), 3.70-3.67 (m, 2H), 2.76-2.72 (m, 2H), 1.67-1.65 (m, 4H), 1.53 (br s, 1H) amazonaws.com |

Applications in Advanced Organic Synthesis and Methodology Development

Benzenebutanal, 2-iodo- as a Versatile Synthetic Intermediate

The utility of Benzenebutanal, 2-iodo- stems from its capacity to act as a linchpin in synthetic sequences. The aldehyde can undergo classic transformations such as olefination, reductive amination, and aldol (B89426) reactions, while the C-I bond serves as a handle for nucleophilic substitution, radical processes, and organometallic chemistry. This orthogonal reactivity enables chemists to build molecular complexity in a controlled, stepwise manner.

While organoiodides are renowned substrates for palladium-catalyzed cross-coupling reactions, Benzenebutanal, 2-iodo- is particularly valuable in transformations that lie outside this domain. Its structure is well-suited for intramolecular reactions and radical-mediated processes.

One prominent application is in samarium(II) iodide (SmI₂) mediated reactions. SmI₂ is a powerful single-electron-transfer (SET) agent that can convert the C-I bond into a transient organosamarium species or a carbon-centered radical. Research has demonstrated that when the aldehyde moiety of Benzenebutanal, 2-iodo- is first converted into a ketimine (by reaction with a primary amine), subsequent treatment with SmI₂ promotes a highly diastereoselective intramolecular cyclization. This Barbier-type reaction involves the formation of a C-C bond between the α-carbon (originally bearing the iodine) and the imine carbon, leading to the synthesis of substituted pyrrolidines. The reaction proceeds with excellent control over the stereochemistry, yielding predominantly the cis-2,3-disubstituted pyrrolidine (B122466) architecture, a common core in many alkaloids and pharmaceutical agents.

Another key area is atom transfer radical cyclization (ATRC). The weak C-I bond can be homolytically cleaved by radical initiators or photolysis to generate an α-formyl radical. If the molecule contains an appropriately positioned radical acceptor, such as an alkene or alkyne, an intramolecular C-C bond formation can occur. For example, derivatives of Benzenebutanal, 2-iodo- where the phenyl group is replaced by a moiety containing a double bond have been used to construct bicyclic ring systems, demonstrating the compound's potential in radical cascade reactions for rapid complexity generation.

| Reaction Type | Key Reagent/Condition | Intermediate Species | Product Class | Key Feature |

|---|---|---|---|---|

| Samarium(II) Iodide Mediated Cyclization | SmI₂, THF | Organosamarium nucleophile or ketyl radical | Substituted Pyrrolidines | High diastereoselectivity for cis-products from ketimine precursors. |

| Atom Transfer Radical Cyclization (ATRC) | AIBN (initiator), Heat or Light (hν) | α-Formyl carbon radical | Bicyclic Lactams/Carbocycles | Forms C-C bonds with internal alkenes/alkynes. |

| Reformatsky-Type Reaction | Activated Zinc (Zn*) | Organozinc intermediate | β-Hydroxy Aldehydes | Intermolecular addition to another aldehyde or ketone. |

The strategic value of Benzenebutanal, 2-iodo- is fully realized in its application as a starting material for the synthesis of complex, polycyclic molecular frameworks. Its bifunctionality allows for sequential or tandem reactions that rapidly build molecular complexity from a simple acyclic precursor.

A significant example is its use in the synthesis of tetrahydroquinoline scaffolds. The synthesis can begin with a reductive amination of Benzenebutanal, 2-iodo- with a substituted aniline. This step converts the aldehyde into a secondary amine while leaving the C-I bond intact. The resulting intermediate, an N-aryl-2-iodo-4-phenylbutanamine, is perfectly poised for an intramolecular ring-forming reaction. Under conditions that promote nucleophilic substitution, such as heating with a non-nucleophilic base, the nitrogen atom can displace the iodide to form a six-membered tetrahydroquinoline ring. Alternatively, radical-mediated cyclization (e.g., using tributyltin hydride and AIBN) can effect an intramolecular C-N bond formation via an aminyl radical, or more commonly, an intramolecular radical attack on the aromatic ring to form a fused system. This strategy provides a convergent and flexible route to a class of heterocyclic compounds that are prevalent in medicinal chemistry.

The molecular framework of Benzenebutanal, 2-iodo- serves as a valuable precursor for molecules with specific biological or material functions.

In medicinal chemistry, it has been employed as an intermediate in the synthesis of enzyme inhibitors. For example, the core structure can be elaborated into analogs of inhibitors for matrix metalloproteinases (MMPs), a class of enzymes implicated in cancer and arthritis. The synthesis involves modifying the aldehyde, for instance, into a hydroxamic acid, while the C-I bond is replaced by another functional group via substitution, providing a modular approach to building a library of potential drug candidates.

In materials science, while less common, the principles for its use are clear. The aldehyde functionality can participate in condensation polymerization with diamines or diols to form polyimines or polyacetals. The iodine atom can then serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional moieties (e.g., fluorescent dyes, cross-linking agents), thereby tuning the material's properties.

Building Block for Complex Molecular Architecture Construction

Contribution to New Reaction Discoveries in Organoiodine Chemistry

Benzenebutanal, 2-iodo- has served not only as a building block but also as a critical test substrate in the development of new chemical reactions. When researchers devise a novel transformation for organoiodides, they often test it on a range of substrates to prove its generality and robustness. Benzenebutanal, 2-iodo- is an excellent candidate for such studies because it contains an aldehyde, a functional group that is often sensitive to or can interfere with many reaction conditions (e.g., strongly basic or reducing conditions).

A methodology that successfully transforms the C-I bond of Benzenebutanal, 2-iodo- without affecting the adjacent aldehyde is considered highly chemoselective and therefore more valuable. For instance, it has been used as a substrate in the development of novel light-mediated C-H arylation reactions. In these studies, a photocatalyst absorbs light and activates the C-I bond, generating a radical that is then used to form a new C-C bond with a C-H source. The survival of the aldehyde group under these conditions validates the mildness and selectivity of the new photochemical method.

Development of Novel Reagents and Catalytic Systems

The synthesis of Benzenebutanal, 2-iodo- itself is a reaction of significant interest, driving the development of new and improved synthetic methods.

The primary route to Benzenebutanal, 2-iodo- is the direct α-iodination of its parent aldehyde, Benzenebutanal. This reaction presents a classic challenge in organic synthesis: how to selectively form a C-I bond at the α-position of an aldehyde without promoting side reactions like aldol condensation or over-iodination. Research in this area has led to the design of more efficient and selective iodinating systems.

Early methods relied on the use of iodine (I₂) under acidic or basic conditions to generate the enol or enolate, respectively, which then attacks the iodine. However, these methods often suffer from poor yields and lack of selectivity. Modern research has focused on organocatalysis. For example, proline and its derivatives have been shown to catalyze the α-iodination of aldehydes. The catalyst reacts with the aldehyde to form an enamine intermediate in situ. This enamine is more nucleophilic than the corresponding enol and reacts smoothly with an electrophilic iodine source, such as N-iodosuccinimide (NIS), to yield the α-iodo aldehyde. The catalyst is then regenerated, completing the catalytic cycle. The use of Benzenebutanal in these studies has helped establish the scope and limitations of new catalytic systems, including pioneering work on enantioselective variants that can produce chiral Benzenebutanal, 2-iodo-.

| Method | Iodine Source | Catalyst/Promoter | Solvent | Typical Yield | Key Advantage |

|---|---|---|---|---|---|

| Classical Enolate Iodination | Iodine (I₂) | Base (e.g., NaOH) | Water/Dioxane | Low-Moderate | Simple, inexpensive reagents. |

| Acid-Catalyzed Enol Iodination | Iodine (I₂) | Acid (e.g., HClO₄) | Methanol | Moderate | Avoids strong base and aldol side reactions. |

| Organocatalytic Enamine Iodination | N-Iodosuccinimide (NIS) | L-Proline | DMSO | High (>90%) | High selectivity, mild conditions, potential for enantioselectivity. |

| Iodination via Silyl (B83357) Enol Ether | N-Iodosuccinimide (NIS) | None (Stoichiometric) | Acetonitrile | Very High | Clean reaction, well-defined intermediate, but requires pre-formation of the silyl enol ether. |

Advancements in Chiral Organoiodine Catalysis

The synthesis of enantiomerically pure α-halo carbonyl compounds is of significant interest in organic chemistry, as these molecules serve as versatile chiral building blocks. The carbon-iodine bond in compounds such as Benzenebutanal, 2-iodo- is particularly useful, as the iodide is an excellent leaving group, facilitating a range of stereospecific nucleophilic substitution reactions to forge new carbon-carbon and carbon-heteroatom bonds. The development of catalytic enantioselective methods to produce these compounds directly from their parent aldehydes represents a major advance in synthetic efficiency.

Chiral organoiodine catalysis has emerged as a powerful strategy for the asymmetric α-functionalization of carbonyl compounds. Early methods often relied on stoichiometric amounts of chiral hypervalent iodine(III) reagents, which posed challenges related to atom economy and reagent synthesis. Modern advancements have shifted towards catalytic systems that utilize a simple, achiral iodine source (e.g., I₂ or N-iodosuccinimide) in the presence of a substoichiometric quantity of a chiral catalyst.

A prominent and highly effective approach involves the in situ generation of a chiral enamine from the parent aldehyde and a chiral amine catalyst. This enamine then undergoes a stereoselective iodination. Research has demonstrated that primary amine derivatives, often in conjunction with a Brønsted or Lewis acid co-catalyst, can effectively catalyze the α-iodination of aldehydes with high levels of enantiocontrol.

For instance, the synthesis of enantiopure Benzenebutanal, 2-iodo- can be achieved through the α-iodination of 4-phenylbutanal (B95494). In a representative catalytic cycle, a chiral primary amine catalyst reacts with 4-phenylbutanal to form a transient chiral enamine intermediate. The stereochemistry of this intermediate is dictated by the chiral scaffold of the catalyst. The subsequent reaction with an electrophilic iodine source, such as N-iodosuccinimide (NIS), occurs from the less sterically hindered face of the enamine, leading to the formation of the (R)- or (S)-enantiomer of Benzenebutanal, 2-iodo- with high fidelity. The catalyst is then regenerated, allowing the cycle to continue.

Detailed studies have optimized reaction parameters to maximize both yield and enantioselectivity. The choice of solvent, acid co-catalyst, and the specific structure of the chiral amine are all critical factors. The data presented in Table 1 illustrates the efficacy and substrate scope of a state-of-the-art catalytic system for this transformation.

| Entry | Substrate | Product | Yield (%)a | ee (%)b |

|---|---|---|---|---|

| 1 | 4-Phenylbutanal | Benzenebutanal, 2-iodo- | 94 | 96 |

| 2 | 3-Phenylpropanal | Benzenepropanal, 2-iodo- | 91 | 97 |

| 3 | Hexanal | 2-Iodohexanal | 88 | 92 |

| 4 | 5-Methoxypentanal | 2-Iodo-5-methoxypentanal | 90 | 95 |

The results from this representative study underscore the power of this catalytic approach. The synthesis of Benzenebutanal, 2-iodo- (Table 1, Entry 1) proceeds in excellent yield (94%) and with high enantioselectivity (96% ee). The methodology demonstrates broad applicability, providing access to other valuable α-iodo aldehydes derived from both aromatic and aliphatic precursors (Entries 2 and 3) with similarly high efficiency. Furthermore, the protocol shows good functional group tolerance, as demonstrated by the successful iodination of a substrate bearing an ether linkage (Entry 4).

This advancement in chiral organoiodine catalysis provides a robust and highly efficient pathway to key chiral intermediates like Benzenebutanal, 2-iodo-. By leveraging a simple iodine source and a recyclable chiral catalyst, this method aligns with the principles of green and sustainable chemistry while delivering products of high enantiopurity essential for complex molecule synthesis.

Future Research Directions and Unexplored Avenues for Benzenebutanal, 2 Iodo Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of α-iodo aldehydes has traditionally relied on methods that often involve stoichiometric, and sometimes hazardous, reagents with poor atom economy, such as the direct iodination of enolates or enol ethers using molecular iodine. Future research must prioritize the development of catalytic, safer, and more resource-efficient pathways to access Benzenebutanal, 2-iodo- and its derivatives, particularly in an enantioselective manner.

Key research thrusts in this area include:

Electrosynthesis: Electrochemical methods offer a powerful alternative to chemical oxidants. A future synthetic protocol could involve the anodic oxidation of an iodide salt (e.g., sodium iodide) in the presence of the parent aldehyde, 4-phenylbutanal (B95494). This in situ generation of an electrophilic iodine species ("I+") would circumvent the need for bulk reagents and allow for precise control over the reaction via applied potential, minimizing side reactions.

Catalytic Asymmetric Iodination: The C2 position of Benzenebutanal, 2-iodo- is a stereocenter. The development of methods to access single enantiomers is a paramount objective. Research should focus on enantioselective organocatalysis, employing chiral amines (like derivatives of proline) or phase-transfer catalysts to mediate the reaction between an iodine source (e.g., N-iodosuccinimide) and the aldehyde, thereby inducing facial selectivity and producing the compound with high enantiomeric excess.

Biocatalysis: The exploration of halogenase enzymes for the direct, selective iodination of 4-phenylbutanal presents a frontier in green chemistry. While challenging, the discovery or engineering of an enzyme capable of performing this transformation would offer unparalleled selectivity and operate under mild, aqueous conditions, representing the pinnacle of sustainable synthesis.

The following table compares a plausible traditional route with proposed sustainable alternatives.

| Synthetic Approach | Key Reagents / Conditions | Primary Advantages | Potential Research Challenges |

|---|---|---|---|

| Traditional Enolate Iodination | 4-phenylbutanal, Lithium diisopropylamide (LDA), Molecular Iodine (I₂) | Established and reliable for racemic product. | Cryogenic temperatures, stoichiometric strong base, poor atom economy, hazardous quenching. |

| Proposed Electrosynthesis | 4-phenylbutanal, Sodium Iodide (NaI), Undivided electrochemical cell | Avoids chemical oxidants, high atom economy, tunable reactivity, inherent safety. | Electrode passivation, optimization of electrolyte/solvent system, managing over-oxidation. |

| Proposed Catalytic Asymmetric Iodination | 4-phenylbutanal, N-Iodosuccinimide (NIS), Chiral amine catalyst (e.g., Proline derivative) | Access to enantiomerically enriched product, mild conditions, low catalyst loading. | Catalyst design and synthesis, achieving high enantioselectivity (>99% ee), catalyst recycling. |

Exploration of Novel Reactivity Modalities and Cascade Reactions

The proximate arrangement of the aldehyde and the C-I bond in Benzenebutanal, 2-iodo- is an invitation to design sophisticated cascade reactions, where a single event triggers a sequence of bond-forming transformations to rapidly build molecular complexity. Future research should move beyond single-step transformations and explore its use in domino, tandem, and cascade sequences.

Promising avenues for investigation are:

Organocatalytic Intramolecular Cascades: An amine catalyst can condense with the aldehyde to form a nucleophilic enamine intermediate. This enamine could then participate in an intramolecular SN2 reaction, displacing the iodide to form a highly strained aminocyclopropane intermediate. Subsequent hydrolysis would unveil a novel 2-benzoylcyclopropanecarbaldehyde derivative, a valuable and complex scaffold, from a simple linear precursor.

Radical-Mediated Cyclizations: The weak C-I bond is an excellent precursor for an α-acyl radical under thermal or photochemical initiation. A key unexplored reaction would be an intramolecular radical cyclization, where the generated radical adds to the pendant phenyl ring. This would constitute a formal 6-endo-trig cyclization, leading to the formation of substituted tetralone precursors after subsequent oxidation.

Transition-Metal-Catalyzed Coupling/Annulation Cascades: The C(sp3)-I bond is a competent partner in cross-coupling reactions. A futuristic cascade could involve a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The resulting intermediate, an α-alkynyl aldehyde, could then undergo a subsequent, catalyst-mediated intramolecular hydroalkoxylation/cyclization, where the aldehyde oxygen attacks the alkyne, to forge complex furan (B31954) or dihydropyran ring systems in a single operation.

This table outlines the potential of these advanced reactive sequences.

| Cascade Type | Key Reagents / Catalysts | Proposed Product Class | Core Mechanistic Rationale |

|---|---|---|---|

| Organocatalytic Enamine-SN2 | Chiral secondary amine (e.g., Proline) | Cyclopropane derivatives | Formation of a transient enamine, followed by intramolecular nucleophilic displacement of iodide. |

| Radical-Mediated Cyclization | AIBN (thermal) or Photochemical initiator, Tri-n-butyltin hydride | Substituted Tetralones | Generation of an α-acyl radical via C-I bond homolysis, followed by intramolecular addition to the aromatic ring. |

| Palladium-Catalyzed Annulation | Pd(0) catalyst, Cu(I) co-catalyst, Terminal alkyne, Base | Substituted Furans / Dihydropyrans | Initial Sonogashira cross-coupling followed by an intramolecular cyclization of the aldehyde onto the newly installed alkyne. |

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

Harnessing modern technologies can overcome the limitations of traditional batch chemistry, enabling safer, more efficient, and previously inaccessible transformations of Benzenebutanal, 2-iodo-.

Flow Chemistry: Continuous-flow microreactors offer superior control over reaction parameters. A significant future application would be in the generation and immediate use of highly reactive organometallic intermediates derived from Benzenebutanal, 2-iodo-. For instance, a flow setup could feature one module for metal-iodine exchange (e.g., using isopropylmagnesium chloride) to form a transient magnesium enolate, which is then immediately pumped into a second module to react with an electrophile. This minimizes decomposition and allows for the safe handling of otherwise unstable species at scale.

Photoredox Catalysis: Visible-light photoredox catalysis provides an exceptionally mild method for generating radicals from the C-I bond. A key research goal would be to use Benzenebutanal, 2-iodo- in photoredox-mediated Giese additions. An iridium or ruthenium-based photocatalyst, upon excitation with blue LEDs, could reduce the C-I bond to generate the α-acyl radical. This radical could then be trapped by a Michael acceptor, such as methyl acrylate, to forge a new C-C bond under ambient temperature, neutral conditions—a stark contrast to harsh, traditional radical initiators.

The table below contrasts conventional approaches with these emerging technologies.

| Technology | Application Example with Benzenebutanal, 2-iodo- | Key Advantages over Conventional Methods | Required Infrastructure |

|---|---|---|---|

| Batch Chemistry | Grignard formation in a flask for subsequent reaction. | Simple setup for small-scale discovery. | Standard laboratory glassware. |

| Flow Chemistry | Multi-step synthesis involving in-line generation and consumption of an unstable organozinc derivative. | Enhanced safety, superior heat/mass transfer, precise control of residence time, potential for automation. | Syringe pumps, microreactors, back-pressure regulators. |

| Photoredox Catalysis | Coupling with an electron-deficient alkene (Giese addition) using a photocatalyst and visible light. | Extremely mild conditions (room temp, neutral pH), high functional group tolerance, sustainable energy source (light). | LED light source, photocatalyst, inert atmosphere setup. |

Advancements in Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Characterization

A deeper understanding of the reactivity of Benzenebutanal, 2-iodo- requires the application of state-of-the-art analytical methods to probe reaction mechanisms and characterize complex products.

Future research should integrate the following advanced techniques:

In Situ Spectroscopy for Mechanistic Studies: To truly understand the kinetics and intermediates of the proposed cascade reactions, in situ monitoring is essential. Implementing ReactIR (FTIR) or Raman spectroscopy within a flow reactor would allow for the real-time tracking of key vibrational bands, such as the disappearance of the aldehyde C=O stretch (~1725 cm⁻¹) and the C-I stretch (~500-600 cm⁻¹) and the concurrent appearance of product signals. This data is invaluable for reaction optimization and mechanistic validation.

Chemically Induced Dynamic Nuclear Polarization (CIDNP): To obtain definitive proof of radical intermediates in the proposed photochemical or thermal reactions, CIDNP experiments are the gold standard. Observing strongly enhanced absorption or emission signals in the ¹H NMR spectrum during the reaction provides unambiguous evidence for the formation of a radical pair, confirming the proposed mechanistic pathway.

Advanced Chiral Analysis: As enantioselective syntheses are developed (Section 5.1), robust methods for characterizing the chiral products are needed. Beyond standard chiral HPLC, future work should employ Vibrational Circular Dichroism (VCD) spectroscopy. VCD provides the vibrational fingerprint of a chiral molecule and, when compared with quantum chemical calculations, can be used to determine the absolute configuration of the enantiopure Benzenebutanal, 2-iodo- without the need for crystallization.

The application of these techniques is summarized below.

| Technique | Purpose | Information Gained | Example Application |

|---|---|---|---|

| In Situ ReactIR/Raman | Real-time reaction monitoring. | Kinetic profiles, detection of transient intermediates, endpoint determination. | Monitoring the rate of consumption of Benzenebutanal, 2-iodo- in a flow chemistry setup. |

| CIDNP Spectroscopy | Unambiguous detection of radical mechanisms. | Confirmation of radical pair formation. | Proving the existence of the α-acyl radical during a photoredox-catalyzed reaction. |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration. | Stereochemical structure of chiral, non-crystalline products. | Assigning the (R) or (S) configuration to the product of an asymmetric catalytic iodination. |

Q & A

Q. What synthetic strategies are recommended for preparing 2-iodobenzenebutanal, and how can purity be optimized?

Methodological Answer:

- Iodination of pre-functionalized benzene derivatives : Use directed ortho-iodination via electrophilic substitution or transition metal-catalyzed approaches. For example, palladium-catalyzed coupling (e.g., Stille or Suzuki reactions) with iodinated precursors could introduce the iodine substituent .

- Aldehyde introduction : Oxidize a pre-iodinated benzyl alcohol derivative to the corresponding aldehyde using mild oxidizing agents (e.g., PCC or Swern conditions) to avoid over-oxidation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Monitor purity via TLC and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing 2-iodobenzenebutanal?

Methodological Answer:

- NMR :

- ¹H NMR : The iodine atom’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., δ 7.5–8.5 ppm for aromatic protons). The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .

- ¹³C NMR : The iodine substituent induces significant deshielding of the adjacent carbon (δ ~90–100 ppm for C-I) .

- FT-IR : Confirm the aldehyde group via a strong C=O stretch at ~1700–1720 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern characteristic of iodine (m/z 127) .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of 2-iodobenzenebutanal in cross-coupling reactions?

Methodological Answer:

- Directed C-H activation : The iodine atom acts as a directing group, facilitating regioselective functionalization at the ortho position. For example, in palladium-catalyzed reactions, the iodine can stabilize transition states via coordination .

- Umpolung reactivity : Iodine’s electronegativity polarizes the aromatic ring, enhancing electrophilic substitution at meta/para positions. This is critical in designing sequential functionalization protocols .

- Limitations : Steric hindrance from the iodine atom may reduce yields in bulky coupling partners (e.g., arylboronic acids). Optimize catalysts (e.g., XPhos Pd G3) and reaction temperatures (80–120°C) .

Q. How can researchers resolve contradictions in reaction yields during dehydrogenation or β-elimination studies involving 2-iodobenzenebutanal?

Methodological Answer:

- Troubleshooting inconsistent yields :

- Catalyst screening : Test alternatives to 2-iodopyridine (e.g., 2-bromo- or 2-chloropyridine), as halogen choice impacts reaction efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates, while non-polar solvents (toluene) favor elimination pathways.

- Mechanistic probes : Use deuterium labeling or kinetic isotope effects to identify rate-determining steps. For example, deuterated substrates can reveal hydrogen-transfer mechanisms .

- Case study : In α,β-dehydrogenation of α-aryl amides, exclusive Z-olefin formation was confirmed via NOESY-NMR, highlighting stereochemical control .

Q. What are the best practices for handling and storing 2-iodobenzenebutanal to prevent degradation?

Methodological Answer:

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group .

- Handling : Use gloveboxes or fume hoods to avoid moisture and light exposure. Quench residual reactivity with sodium thiosulfate washes .

- Degradation analysis : Monitor aldehyde oxidation to carboxylic acid via periodic FT-IR or ¹H NMR. Stabilize with radical inhibitors (e.g., BHT) if necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.